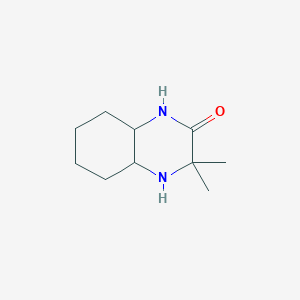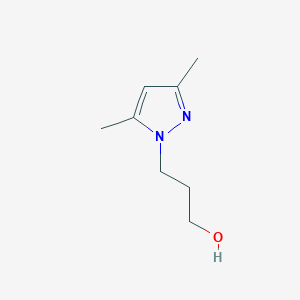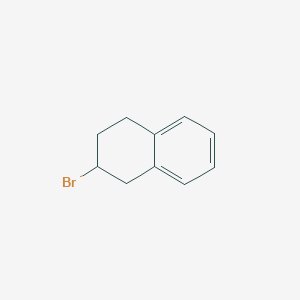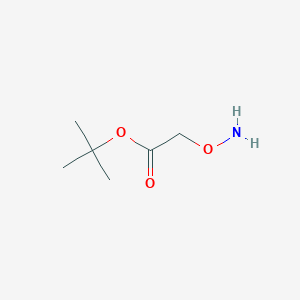
tert-Butyl 2-(aminooxy)acetate
Vue d'ensemble
Description
tert-Butyl 2-(aminooxy)acetate: is an organic compound with the molecular formula C₆H₁₃NO₃. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is known for its role as a reagent in various chemical reactions, particularly in the formation of oxime ethers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(aminooxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the formation of the aminooxy group.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(aminooxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the aminooxy group acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with carbonyl compounds to form oxime ethers.
Common Reagents and Conditions:
Bases: Sodium carbonate, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxime Ethers: Formed through condensation reactions with carbonyl compounds.
Substituted Amines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
tert-Butyl 2-(aminooxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime ethers and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through oxime ligation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(aminooxy)acetate involves the formation of a stable oxime ether linkage with carbonyl compounds. The aminooxy group reacts with the carbonyl group to form an oxime, which can further react to form an oxime ether. This reaction is facilitated by the presence of a base, which deprotonates the aminooxy group, making it more nucleophilic .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(hydroxy)acetate
- tert-Butyl 2-(methoxy)acetate
- tert-Butyl 2-(ethoxy)acetate
Comparison: tert-Butyl 2-(aminooxy)acetate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. While tert-Butyl 2-(hydroxy)acetate and tert-Butyl 2-(methoxy)acetate also participate in nucleophilic substitution reactions, the aminooxy group in this compound allows for the formation of stable oxime ethers, making it particularly valuable in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 2-aminooxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGKTHZWIGRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512943 | |
| Record name | tert-Butyl (aminooxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56834-02-7 | |
| Record name | tert-Butyl (aminooxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)


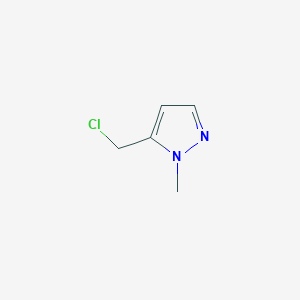
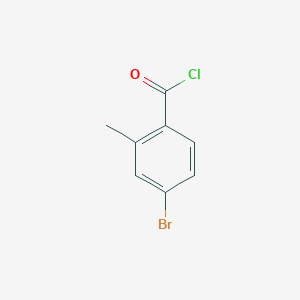
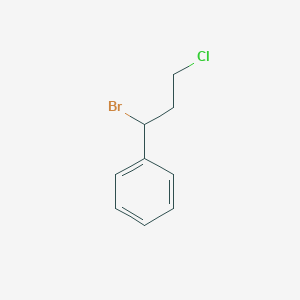
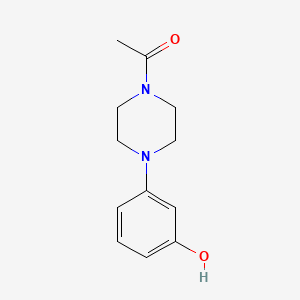
![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)
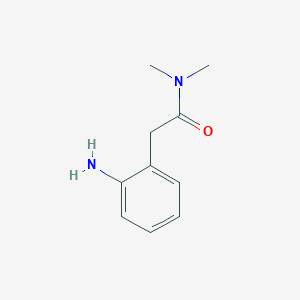
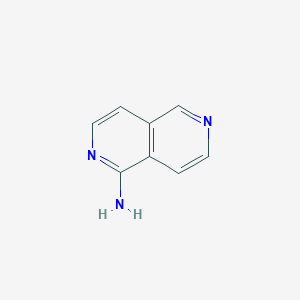
![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
